molecular formula C19H23N3O2S2 B356575 12-(2,2-dimethoxyethylsulfanyl)-7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene CAS No. 847269-57-2

12-(2,2-dimethoxyethylsulfanyl)-7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene

Cat. No.: B356575
CAS No.: 847269-57-2
M. Wt: 389.5g/mol
InChI Key: MFJGHEDUPLACTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,2-dimethoxyethyl)sulfanyl]-4-isopropyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,2-dimethoxyethyl)sulfanyl]-4-isopropyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves multi-step reactions. One common approach starts with the preparation of thiophene derivatives, which are then subjected to cyclization reactions to form the thienopyrimidine core. The reaction conditions often include the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) as cyclization agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2,2-dimethoxyethyl)sulfanyl]-4-isopropyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or toluene and catalysts like calcium chloride .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

7-[(2,2-dimethoxyethyl)sulfanyl]-4-isopropyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(2,2-dimethoxyethyl)sulfanyl]-4-isopropyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(2,2-dimethoxyethyl)sulfanyl]-4-isopropyl-2,3-dihydro-1H-cyclopenta[4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

847269-57-2

Molecular Formula

C19H23N3O2S2

Molecular Weight

389.5g/mol

IUPAC Name

12-(2,2-dimethoxyethylsulfanyl)-7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene

InChI

InChI=1S/C19H23N3O2S2/c1-10(2)15-12-7-5-6-11(12)14-16-17(26-18(14)22-15)19(21-9-20-16)25-8-13(23-3)24-4/h9-10,13H,5-8H2,1-4H3

InChI Key

MFJGHEDUPLACTA-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)SCC(OC)OC

Canonical SMILES

CC(C)C1=NC2=C(C3=C1CCC3)C4=C(S2)C(=NC=N4)SCC(OC)OC

Origin of Product

United States

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